molecular formula C10H13BrO2 B8785179 (3-(3-Bromopropoxy)phenyl)methanol

(3-(3-Bromopropoxy)phenyl)methanol

Cat. No.: B8785179
M. Wt: 245.11 g/mol
InChI Key: WCVHMPFUWWLWLD-UHFFFAOYSA-N
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Description

(3-(3-Bromopropoxy)phenyl)methanol is a brominated aromatic compound featuring a hydroxymethyl (-CH$2$OH) group and a 3-bromopropoxy (-O-(CH$2$)$3$Br) substituent on a phenyl ring. The compound's molecular formula is C${10}$H${13}$BrO$2$, with a molecular weight of 257.12 g/mol. The bromopropoxy chain introduces steric bulk and reactivity, while the hydroxymethyl group enables derivatization (e.g., oxidation to aldehydes or esterification). This compound is primarily used in organic synthesis, particularly in constructing bioactive molecules and intermediates for pharmaceuticals .

Properties

Molecular Formula

C10H13BrO2

Molecular Weight

245.11 g/mol

IUPAC Name

[3-(3-bromopropoxy)phenyl]methanol

InChI

InChI=1S/C10H13BrO2/c11-5-2-6-13-10-4-1-3-9(7-10)8-12/h1,3-4,7,12H,2,5-6,8H2

InChI Key

WCVHMPFUWWLWLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCCBr)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

(3-Bromo-4-methylphenyl)methanol (CAS 68120-35-4)
  • Molecular Formula : C$8$H$9$BrO
  • Molecular Weight : 201.06 g/mol
  • Key Differences : Replaces the bromopropoxy group with a methyl (-CH$_3$) substituent.
  • Applications: Limited to simple aromatic alcohol applications due to lower functional group diversity .
(3-Bromo-4-methoxyphenyl)methanol (CAS 38493-59-3)
  • Molecular Formula : C$8$H$9$BrO$_2$
  • Molecular Weight : 217.06 g/mol
  • Key Differences : Substitutes bromopropoxy with a methoxy (-OCH$_3$) group.
  • Reactivity : Methoxy groups are electron-donating, altering electronic properties of the ring compared to the electron-withdrawing bromopropoxy group.
  • Applications : Used in synthesizing dyes and ligands for metal coordination .
(3-Amino-4-bromophenyl)methanol (CAS 1261666-42-5)
  • Molecular Formula: C$7$H$8$BrNO
  • Molecular Weight : 202.05 g/mol
  • Key Differences: Incorporates an amino (-NH$_2$) group adjacent to the bromine.
  • Reactivity: The amino group enhances solubility in polar solvents and enables coupling reactions (e.g., amide formation).
  • Applications: Potential precursor for antileishmanial agents or fluorescent probes .

Functional Group Variations

1-[(3-Bromopropoxy)(phenyl)methyl]-4-chlorobenzene
  • Molecular Formula : C${16}$H${16}$BrClO
  • Molecular Weight : 347.66 g/mol
  • Key Differences : Replaces the hydroxymethyl group with a 4-chlorophenyl moiety.
  • Reactivity : Lacks the -CH$_2$OH group, limiting oxidation/esterification pathways.
  • Applications : Demonstrated antileishmanial activity in preclinical studies .
(4-(3-Bromopropoxy)phenyl)(phenyl)methanone
  • Molecular Formula : C${16}$H${15}$BrO$_2$
  • Molecular Weight : 319.20 g/mol
  • Key Differences : Contains a ketone (-CO-) instead of a hydroxymethyl group.
  • Reactivity : The ketone is electrophilic, enabling condensation reactions (e.g., Grignard additions).
  • Applications : Intermediate in synthesizing quaternary ammonium antimicrobial agents .

Halogen and Chain-Length Variations

((2-Bromoethoxy)methyl)benzene (CAS 1462-37-9)
  • Molecular Formula : C$9$H${11}$BrO
  • Molecular Weight : 215.09 g/mol
  • Key Differences : Shorter bromoethoxy (-O-(CH$2$)$2$Br) chain vs. bromopropoxy.
  • Reactivity : Shorter chain reduces steric hindrance, enhancing reaction rates in SN2 mechanisms.
  • Applications : Used in polymer chemistry and surfactant synthesis .
(3-Bromo-5-fluorophenyl)methanol (CAS 216755-56-5)
  • Molecular Formula : C$7$H$6$BrFO
  • Molecular Weight : 205.03 g/mol
  • Key Differences : Fluorine substitution at the 5-position introduces electronegativity effects.
  • Reactivity : Fluorine increases ring electron deficiency, altering regioselectivity in electrophilic substitutions.
  • Applications : Explored in PET radiotracer development due to fluorine-18 compatibility .

Comparative Analysis of Key Properties

Compound Molecular Weight (g/mol) Key Functional Groups Reactivity Highlights Applications
(3-(3-Bromopropoxy)phenyl)methanol 257.12 -CH$2$OH, -O-(CH$2$)$_3$Br Nucleophilic substitution at Br site Pharmaceutical intermediates, antimicrobials
(3-Bromo-4-methylphenyl)methanol 201.06 -CH$2$OH, -CH$3$ Limited functionalization Lab-scale synthesis
(3-Bromo-4-methoxyphenyl)methanol 217.06 -CH$2$OH, -OCH$3$ Electron-donating effects Dye synthesis, ligand chemistry
1-[(3-Bromopropoxy)(phenyl)methyl]-4-chlorobenzene 347.66 -Cl, -O-(CH$2$)$3$Br Antileishmanial activity Preclinical drug development

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